Cas no 2171666-58-1 (2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid)

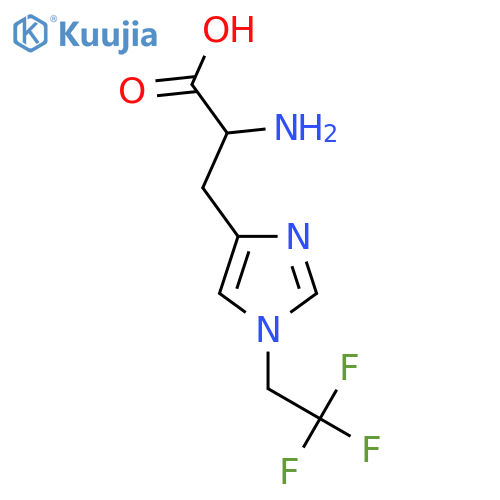

2171666-58-1 structure

商品名:2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid

2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid

- 2171666-58-1

- 2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid

- EN300-1276269

-

- インチ: 1S/C8H10F3N3O2/c9-8(10,11)3-14-2-5(13-4-14)1-6(12)7(15)16/h2,4,6H,1,3,12H2,(H,15,16)

- InChIKey: JWDKBHZSONMKOL-UHFFFAOYSA-N

- ほほえんだ: FC(CN1C=NC(=C1)CC(C(=O)O)N)(F)F

計算された属性

- せいみつぶんしりょう: 237.07251106g/mol

- どういたいしつりょう: 237.07251106g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- トポロジー分子極性表面積: 81.1Ų

2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1276269-50mg |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1276269-0.1g |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 0.1g |

$1068.0 | 2023-06-08 | ||

| Enamine | EN300-1276269-0.5g |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 0.5g |

$1165.0 | 2023-06-08 | ||

| Enamine | EN300-1276269-2500mg |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1276269-5000mg |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1276269-5.0g |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 5g |

$3520.0 | 2023-06-08 | ||

| Enamine | EN300-1276269-0.25g |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 0.25g |

$1117.0 | 2023-06-08 | ||

| Enamine | EN300-1276269-500mg |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1276269-250mg |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1276269-10000mg |

2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |

2171666-58-1 | 10000mg |

$4236.0 | 2023-10-01 |

2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

2171666-58-1 (2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量